Oxcarbazepine D-Glucuronide

Catalog No.
S14401086
CAS No.
M.F
C21H20N2O8
M. Wt
428.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxcarbazepine D-Glucuronide

Product Name

Oxcarbazepine D-Glucuronide

IUPAC Name

(2S,3S,4S,5R)-6-(11-carbamoylbenzo[b][1]benzazepin-5-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H20N2O8

Molecular Weight

428.4 g/mol

InChI

InChI=1S/C21H20N2O8/c22-21(29)23-12-7-3-1-5-10(12)9-14(11-6-2-4-8-13(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-9,15-18,20,24-26H,(H2,22,29)(H,27,28)/t15-,16-,17+,18-,20?/m0/s1

InChI Key

YPDZOCJZGXGBAP-BCHVZBRRSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2C(=O)N)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Enzymatic Synthesis via UDP-Glucuronosyltransferase Isoforms

The terminal step in oxcarbazepine D-glucuronide formation involves UDP-glucuronosyltransferase (UDP-glucuronosyltransferase)-mediated conjugation. This enzyme family catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the monohydroxy derivative of oxcarbazepine, enhancing its hydrophilicity for renal excretion. Although the specific UDP-glucuronosyltransferase isoforms responsible for this reaction remain partially characterized, evidence suggests contributions from the UDP-glucuronosyltransferase 1A and UDP-glucuronosyltransferase 2B subfamilies. For instance, recombinant UDP-glucuronosyltransferase 1A9 and UDP-glucuronosyltransferase 2B7 exhibit activity toward structurally related compounds, implicating their potential role in oxcarbazepine metabolism.

Table 1: Putative UDP-Glucuronosyltransferase Isoforms Involved in Oxcarbazepine D-Glucuronide Synthesis

IsoformSubstrate SpecificityCatalytic Efficiency
UDP-glucuronosyltransferase 1A1Planar phenols, bilirubinModerate
UDP-glucuronosyltransferase 1A9Bulky phenolic compoundsHigh
UDP-glucuronosyltransferase 2B7Carboxylic acids, opioidsVariable

Enzyme kinetics studies demonstrate that UDP-glucuronosyltransferase activity follows Michaelis-Menten principles, with hetero-dimerization between isoforms modulating catalytic efficiency. Unlike cytochrome P450-dependent reactions, UDP-glucuronosyltransferase-mediated conjugation operates without generating reactive oxygen species, contributing to oxcarbazepine’s favorable safety profile.

Role of Aldo-Keto Reductases in Precursor Metabolite Generation

Prior to glucuronidation, oxcarbazepine undergoes reductive biotransformation catalyzed by cytosolic aldo-keto reductases. These NADPH-dependent enzymes convert the parent drug’s ketone group to a hydroxyl moiety, yielding 10-hydroxycarbazepine as the primary pharmacologically active metabolite. Human hepatic aldo-keto reductase 1C isoforms exhibit particularly high activity toward oxcarbazepine, with stereoselective reduction influencing downstream conjugation patterns.

“Aldo-keto reductases mediate the rate-limiting step in oxcarbazepine metabolism, determining the substrate pool available for subsequent glucuronidation.”

The reduction process demonstrates pH-dependent kinetics, with optimal activity occurring near physiological pH (7.4). Unlike oxidative cytochrome P450 reactions, aldo-keto reductase-catalyzed reductions do not produce electrophilic intermediates, minimizing covalent adduct formation with cellular macromolecules. This metabolic characteristic explains oxcarbazepine’s reduced hepatotoxicity risk compared to carbamazepine.

Interspecies Variability in Conjugation Pathways

Comparative studies reveal significant interspecies differences in oxcarbazepine D-glucuronide formation kinetics and stereochemical outcomes. Rhesus monkeys exhibit preferential glucuronidation of the R-enantiomer, while humans and dogs produce higher proportions of the S-diastereomer. Porcine hepatic microsomes demonstrate balanced conjugation of both enantiomers, suggesting evolutionary divergence in UDP-glucuronosyltransferase substrate specificity.

Table 2: Species-Specific Glucuronidation Patterns of Oxcarbazepine Metabolites

SpeciesPredominant EnantiomerRelative Clearance Rate
HumanS-configuration1.0 (Reference)
Rhesus MonkeyR-configuration1.2
CanineS-configuration0.8
PorcineRacemic mixture1.1

These variations stem from structural differences in UDP-glucuronosyltransferase substrate-binding pockets and varying expression levels of aldo-keto reductase isoforms. For instance, canine hepatic tissue expresses a unique UDP-glucuronosyltransferase variant with reduced affinity for bulky hydroxylated metabolites, explaining their slower glucuronidation rates compared to primates. Such interspecies disparities necessitate careful consideration when extrapolating preclinical pharmacokinetic data to human populations.

The glucuronidation of oxcarbazepine and its active metabolite monohydroxy derivative represents a critical pathway in antiepileptic drug metabolism, with approximately 49% of the administered dose eliminated as glucuronide conjugates through renal excretion [1]. The formation of oxcarbazepine D-glucuronide involves the conjugation of glucuronic acid from uridine diphosphate glucuronic acid to the substrate molecule, catalyzed by specific UDP-glucuronosyltransferase enzymes [2]. This phase II metabolic process exhibits significant interindividual variability due to genetic polymorphisms affecting enzyme expression, activity, and regulatory mechanisms [3] [4].

UGT1A4 and UGT2B7 Genetic Polymorphisms

UGT1A4 Polymorphisms and Functional Consequences

The UDP-glucuronosyltransferase 1A4 enzyme demonstrates substantial genetic variation with multiple functional polymorphisms identified across different populations [5] [6]. The most clinically significant variants include UGT1A42 (Pro24Thr) and UGT1A43 (Leu48Val), which exhibit markedly reduced glucuronidation activities compared to the wild-type enzyme [5]. Research investigating 184 unrelated Caucasians and African-Americans identified 39 promoter polymorphisms, 14 exonic polymorphisms, and 13 intronic variations within the UGT1A4 gene [6].

The UGT1A42 variant, characterized by a proline to threonine substitution at position 24, demonstrates a 30% reduction in beta-naphthylamine glucuronidation activity and a 50% decrease in dihydrotestosterone conjugation efficiency [5]. More dramatically, the UGT1A43 variant (Leu48Val) exhibits a 50% reduction in beta-naphthylamine glucuronidation and complete loss of dihydrotestosterone glucuronidation activity [5]. These functional alterations have profound implications for the metabolism of various antiepileptic drugs, including those structurally related to oxcarbazepine [7].

Population-specific frequency distributions reveal significant ethnic variations in UGT1A4 polymorphism prevalence [7]. In Caucasian populations, UGT1A42 occurs at approximately 8% frequency, while UGT1A43 appears in 9% of individuals [5]. Comparative analysis between Mexican Mestizo and Spanish populations demonstrates notable interethnic differences, particularly for the synonymous UGT1A4*1b variant (C157C), which occurs at 17% frequency in Mexican Mestizo populations compared to 8% in Spanish populations [7].

PolymorphismCaucasian FrequencyMexican Mestizo FrequencySpanish FrequencyFunctional Impact
UGT1A4*2 (Pro24Thr)8%Not specifiedNot specified30-50% activity reduction
UGT1A4*3 (Leu48Val)9%VariableVariable50-100% activity reduction
UGT1A4*1b (C157C)Variable17%8%Potential regulatory effects

UGT2B7 Genetic Variations and Metabolic Impact

UDP-glucuronosyltransferase 2B7 represents another crucial enzyme in the glucuronidation pathway, with established roles in conjugating various antiepileptic drug metabolites [8]. Population pharmacokinetic studies in Chinese pediatric epilepsy patients identified UGT2B7 802T>C as a significant genetic factor influencing monohydroxy derivative pharmacokinetics [9]. This polymorphism contributed to the development of individualized dosing models, demonstrating its clinical relevance in optimizing therapeutic outcomes [9].

Research examining 218 Chinese epilepsy patients revealed that UGT2B7 genetic polymorphisms significantly affect plasma concentrations of the active monohydroxy derivative metabolite [10]. The study stratified patients according to age, body mass index, and therapeutic efficacy, identifying specific genetic variants that influence drug disposition and treatment response [10]. These findings underscore the importance of considering UGT2B7 polymorphisms in personalized medicine approaches for antiepileptic drug therapy [10].

The functional consequences of UGT2B7 polymorphisms extend beyond simple enzyme activity alterations, affecting the overall pharmacokinetic profile of oxcarbazepine metabolites [11]. Studies demonstrate that monohydroxy derivative elimination occurs primarily through glucuronidation (approximately 45%), renal clearance (approximately 28%), and minor dihydroxylation pathways [11]. Genetic variations in UGT2B7 can significantly alter this metabolic balance, leading to changes in drug efficacy and therapeutic response [11].

Impact of ABCB1/ABCC2 Transporter Gene Variants

ABCB1 Transporter Polymorphisms

The ATP-binding cassette subfamily B member 1 transporter plays a pivotal role in the cellular efflux of glucuronide conjugates, directly influencing the disposition of oxcarbazepine metabolites [12] [4]. The most extensively studied polymorphism, ABCB1 rs1045642 (C3435T), demonstrates significant associations with epilepsy susceptibility rather than drug resistance mechanisms [12]. A comprehensive study involving 738 subjects of Malayalam-speaking South Indian ancestry revealed that the ABCB1 C3435T polymorphism increases vulnerability to epilepsy, with particular prominence in mesial temporal lobe epilepsy with hippocampal sclerosis [12].

Clinical investigations in Chinese epilepsy patients identified age and body mass index-dependent effects of ABCB1 polymorphisms on monohydroxy derivative concentrations [10]. The rs2032582 variant showed significant associations with standardized monohydroxy derivative concentrations specifically in normal weight patient groups, highlighting the complex interplay between genetic factors and physiological parameters [10]. These findings demonstrate that ABCB1 transporter variants influence drug disposition through mechanisms beyond simple efflux capacity alterations [10].

Population-based genetic association studies reveal that ABCB1 variants affect antiepileptic drug concentrations and therapeutic efficacy through complex pharmacokinetic interactions [13]. The multidrug resistance protein 1 TT genotype shows associations with drug-resistant epilepsy patterns, though the specific mechanisms underlying these associations require further investigation [13]. Multiple population studies have demonstrated variable effects of ABCB1 polymorphisms on antiepileptic drug pharmacokinetics, suggesting population-specific genetic architecture influences [14] [15].

ABCC2 Transporter Genetic Variations

The ATP-binding cassette subfamily C member 2 transporter contributes significantly to the biliary and renal elimination of glucuronide conjugates, making its genetic variants particularly relevant to oxcarbazepine metabolism [16]. Research examining ABCC2 genetic polymorphisms identified functionally relevant promoter variants c.-1549G>A and c.-1019A>G that demonstrate significant associations with seizure control, particularly in female patients [16]. These variants, either individually or in haplotype combinations, show odds ratios exceeding 3.5 for therapeutic outcomes [16].

Clinical studies involving 218 Chinese epilepsy patients revealed that ABCC2 rs2273697 mutant carriers require significantly higher standardized monohydroxy derivative concentrations to achieve therapeutic efficacy [10]. This polymorphism showed particular significance in juvenile patient groups, where mutant carriers demonstrated substantially elevated concentration requirements compared to wild-type individuals [10]. The age-specific effects suggest developmental factors may modulate the functional consequences of ABCC2 genetic variants [10].

The mechanistic basis for ABCC2 variant effects involves altered transporter expression levels and functional capacity [16]. Low protein-expressing haplotypes containing specific combinations of promoter and coding region variants consistently appear in association with altered therapeutic responses [16]. These findings support the hypothesis that ABCC2 genetic variants influence seizure control through modulated transporter-mediated drug and metabolite disposition [16].

GenePolymorphismPopulationClinical EffectSignificance
ABCB1rs1045642 (C3435T)South Indian (n=738)Increased epilepsy susceptibilityOR >3.0, p<0.004
ABCB1rs2032582Chinese (n=218)BMI-dependent MHD concentrationp=0.026
ABCC2rs2273697Chinese (n=218)Higher MHD requirementp=0.026
ABCC2c.-1549G>A, c.-1019A>GNorth Indian (n=400)Seizure control in femalesOR >3.5, p<0.001

Hepatic Nuclear Factor 4α (HNF4α) Regulatory Effects

Transcriptional Control of UGT Expression

Hepatocyte Nuclear Factor 4α functions as a master regulatory transcription factor controlling the expression of multiple UDP-glucuronosyltransferase enzymes involved in phase II drug metabolism [17] [18]. This liver-enriched nuclear receptor binds to direct repeat 1 and direct repeat 2 elements in the promoter regions of target genes, recruiting coactivators to enhance transcriptional activity [19]. The regulatory network controlled by Hepatocyte Nuclear Factor 4α encompasses numerous genes involved in xenobiotic metabolism, including several UDP-glucuronosyltransferase isoforms relevant to oxcarbazepine glucuronidation [18].

Research investigating Hepatocyte Nuclear Factor 4α regulation of UDP-glucuronosyltransferase 1A9 identified a specific response element located at position -372 to -360 base pairs within the gene promoter [17]. Liver-specific disruption of Hepatocyte Nuclear Factor 4α expression in mouse models resulted in dramatic decreases in UDP-glucuronosyltransferase 1A9 messenger ribonucleic acid levels, confirming the direct regulatory relationship [17]. Chromatin immunoprecipitation experiments and electrophoretic mobility shift assays validated the functional significance of this transcription factor binding site [17].

Comparative analysis of UDP-glucuronosyltransferase isoform regulation reveals enzyme-specific dependencies on Hepatocyte Nuclear Factor 4α [20]. While UDP-glucuronosyltransferase 1A9 and UDP-glucuronosyltransferase 1A6 show strong correlations with Hepatocyte Nuclear Factor 4α expression levels, UDP-glucuronosyltransferase 1A1, UDP-glucuronosyltransferase 1A3, and UDP-glucuronosyltransferase 1A4 demonstrate no significant associations [20]. These findings indicate that Hepatocyte Nuclear Factor 4α selectively regulates specific UDP-glucuronosyltransferase isoforms rather than controlling the entire enzyme family uniformly [20].

Mechanistic Basis of HNF4α-Mediated Regulation

The molecular mechanisms underlying Hepatocyte Nuclear Factor 4α regulation involve complex interactions with chromatin remodeling complexes and epigenetic modifications [21]. Studies using liver-specific Hepatocyte Nuclear Factor 4α knockout models demonstrate that this transcription factor is essential for maintaining active epigenetic states at enhancer regions [21]. The loss of Hepatocyte Nuclear Factor 4α results in decreased histone H3 lysine 4 monomethylation and histone H3 lysine 27 acetylation at target gene promoters [21].

Hepatocyte Nuclear Factor 4α regulation extends beyond direct transcriptional activation to encompass coordinate control of phase I and phase II metabolic enzymes [19] [22]. The transcription factor regulates multiple cytochrome P450 enzymes, UDP-glucuronosyltransferases, and sulfotransferases, creating an integrated metabolic network [19]. This coordinate regulation ensures balanced xenobiotic metabolism capacity and maintains hepatic detoxification function [22].

Research examining the tissue-specific expression patterns of UDP-glucuronosyltransferase isoforms reveals that Hepatocyte Nuclear Factor 4α contributes to the liver-predominant expression of specific enzymes [17]. The presence of Hepatocyte Nuclear Factor 4α response elements in UDP-glucuronosyltransferase 1A9 promoter regions, but not in closely related UDP-glucuronosyltransferase 1A7, UDP-glucuronosyltransferase 1A8, and UDP-glucuronosyltransferase 1A10 genes, explains the differential tissue distribution patterns [17]. This selective regulation mechanism ensures appropriate enzyme expression profiles in different tissues [17].

Clinical Implications of HNF4α Regulation

The clinical significance of Hepatocyte Nuclear Factor 4α-mediated regulation extends to personalized medicine approaches for antiepileptic drug therapy [3] [23]. Genetic variations affecting Hepatocyte Nuclear Factor 4α expression or function can influence the overall capacity for UDP-glucuronosyltransferase-mediated drug metabolism [23]. Studies demonstrate that Hepatocyte Nuclear Factor 4α expression levels correlate with interindividual variability in UDP-glucuronosyltransferase enzyme expression, contributing to pharmacokinetic differences between patients [20].

The regulatory network controlled by Hepatocyte Nuclear Factor 4α encompasses transporters involved in glucuronide disposition, including ATP-binding cassette subfamily B member 1, ATP-binding cassette subfamily B member 11, ATP-binding cassette subfamily C member 2, and solute carrier organic anion transporter family member 1B1 [19]. This coordinate regulation of metabolic enzymes and transporters suggests that Hepatocyte Nuclear Factor 4α polymorphisms or expression changes could have multiplicative effects on drug disposition [19].

Target EnzymeHNF4α Binding SiteRegulatory EffectClinical Significance
UDP-glucuronosyltransferase 1A9DR1 (-372 to -360 bp)Direct activationControls hepatic expression
UDP-glucuronosyltransferase 1A6Putative sitesModerate correlationExpression variability
UDP-glucuronosyltransferase 2B36Two DR1 sitesDirect regulationLiver-specific expression
UDP-glucuronosyltransferase 1A4No correlationNo direct regulationIndependent regulation

XLogP3

0.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

428.12196560 g/mol

Monoisotopic Mass

428.12196560 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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